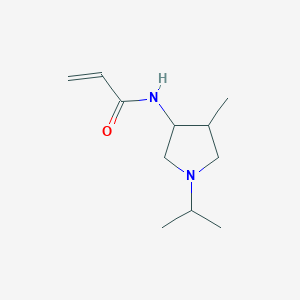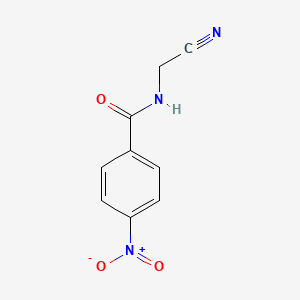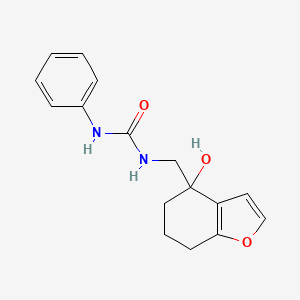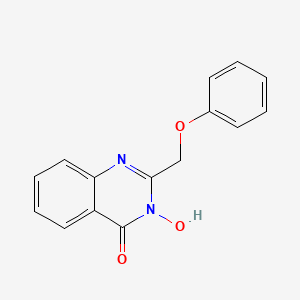
N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” is a chemical compound that is likely to have a structure based on the isoxazole ring, which is a basic structural scaffold in many pharmacologically active drugs . Isoxazole derivatives have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, related to N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, has been developed. This method provides a new formula for anthranilic acid derivatives and oxalamides, highlighting its importance in organic synthesis (Mamedov et al., 2016).
Pharmacological Research
- Investigations into the role of Orexin-1 Receptor (OX1R) mechanisms in compulsive food consumption in rats have used related compounds to this compound. These studies contribute to understanding the pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Biochemical Applications
- Research into the electrochemically induced transformation of isoxazole derivatives, closely related to this compound, has been conducted. This study contributes to the development of new compounds for biomedical applications, particularly for the regulation of inflammatory diseases (Ryzhkova et al., 2020).
Biological Evaluation
- The design, synthesis, and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides, related to the chemical structure , has been explored. This research aids in understanding the inhibitory potential of these compounds against human carbonic anhydrase isoenzymes (Mishra et al., 2016).
Material Science and Engineering
- Solid-phase synthesis research involving isoxazole, similar to this compound, has been carried out. These studies contribute to the field of material science by expanding the variety of compounds available for various applications (Quan & Kurth, 2004).
Direcciones Futuras
The future directions for research on “N1-(isoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . The design and development of new drugs with potential antimicrobial activity are needed, and modification of the structure of existing drug molecules could be a promising approach .
Propiedades
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-16-5-2-9(3-6-16)8-13-11(17)12(18)14-10-4-7-19-15-10/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWJMQXLFSOMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one](/img/structure/B3014954.png)
![N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3014955.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B3014958.png)


![ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3014962.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3014964.png)


